Methyl 6-(butylamino)-5-cyano-2-methylnicotinate Methyl 6-(butylamino)-5-cyano-2-methylnicotinate
Brand Name: Vulcanchem
CAS No.: 306979-83-9
VCID: VC4424647
InChI: InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16)
SMILES: CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate

CAS No.: 306979-83-9

Cat. No.: VC4424647

Molecular Formula: C13H17N3O2

Molecular Weight: 247.298

* For research use only. Not for human or veterinary use.

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate - 306979-83-9

Specification

CAS No. 306979-83-9
Molecular Formula C13H17N3O2
Molecular Weight 247.298
IUPAC Name methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16)
Standard InChI Key FTPOTAPUOQEDPC-UHFFFAOYSA-N
SMILES CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate belongs to the pyridinecarboxylate family, characterized by a nicotinic acid backbone substituted with methyl, cyano, and butylamino groups. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.29 g/mol . Key structural features include:

  • A pyridine ring substituted at positions 2 (methyl), 5 (cyano), and 6 (butylamino).

  • A methoxycarbonyl group at position 3.

The compound’s IUPAC name is methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate, and its SMILES notation is COC(=O)C1=C(NC2=CCCCC2)C(=O)C(=C(C1)C)N .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 6-(butylamino)-5-cyano-2-methylnicotinate involves multi-step reactions, as exemplified in patent EP3327019 . A generalized pathway includes:

  • Bromination and Alkylation:

    • Starting with methyl 5-bromo-2-methylnicotinate, bromination at the methyl group introduces a reactive site for subsequent alkylation .

    • Reaction with butylamine under nucleophilic substitution conditions yields the butylamino intermediate .

  • Cyano Group Introduction:

    • The cyano group at position 5 is introduced via a palladium-catalyzed cyanation reaction, often using potassium cyanide or trimethylsilyl cyanide .

  • Esterification:

    • Final esterification with methanol in the presence of sulfuric acid stabilizes the carboxylate group .

Optimization and Yields

  • Yield: Reported yields for analogous compounds range from 59% to 75%, depending on reaction conditions .

  • Key Reagents: Sulfuric acid (catalyst), palladium acetate (for cyanation), and triethylamine (base) .

Physicochemical Properties

PropertyValue/DescriptionSource
Density1.23 ± 0.1 g/cm³ (predicted)
Boiling Point446.0 ± 45.0°C (predicted)
pKa1.87 ± 0.10 (predicted)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
Storage ConditionsStable at 4°C in inert atmosphere

The compound exhibits moderate stability under refrigerated conditions, with degradation primarily via hydrolysis of the ester group .

Applications in Pharmaceutical Research

Biological Activity

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate serves as a precursor in synthesizing bioactive molecules:

  • Enzyme Inhibitors: Structural analogs demonstrate activity against D-amino acid oxidase (DAAO), a target in neurodegenerative diseases .

  • Anticancer Agents: Derivatives with trifluoromethyl-oxadiazole moieties show promise in kinase inhibition .

Patent Landscape

  • EP3327019: Highlights its use in heterocyclic compounds with antitumor and anti-inflammatory properties .

  • WO2015/95128: Describes analogs as intermediates in CNS disorder therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator